molecular formula C11H14O4S B1406169 3-(4-Methanesulfonylphenyl)-2-methylpropanoic acid CAS No. 1505635-18-6

3-(4-Methanesulfonylphenyl)-2-methylpropanoic acid

Cat. No.: B1406169
CAS No.: 1505635-18-6
M. Wt: 242.29 g/mol
InChI Key: XLEAHYWVFHCZSE-UHFFFAOYSA-N
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Description

3-(4-Methanesulfonylphenyl)-2-methylpropanoic acid is a high-purity organic compound of interest in medicinal chemistry and pharmaceutical research. This chemical features both a methanesulfonylphenyl group and a propanoic acid moiety, a structural pattern seen in various bioactive molecules and synthetic intermediates . Compounds with similar structures, such as those containing the 4-(methylsulfonyl)phenyl group, are frequently investigated in drug discovery . The molecular framework of this compound suggests its potential utility as a key synthetic intermediate. Related propanoic acid derivatives are known to be used in the synthesis of active pharmaceutical ingredients, including certain classes of therapeutics like angiotensin-converting enzyme (ACE) inhibitors . Researchers value this compound for developing novel synthetic routes and for exploring structure-activity relationships. Our product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-methyl-3-(4-methylsulfonylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4S/c1-8(11(12)13)7-9-3-5-10(6-4-9)16(2,14)15/h3-6,8H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEAHYWVFHCZSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)S(=O)(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methanesulfonylphenyl)-2-methylpropanoic acid typically involves the reaction of 4-methanesulfonylphenylacetic acid with appropriate reagents under controlled conditions. One common method involves the use of 3,4-dimethoxybenzaldehyde as a starting material, which is then reacted with 4-methanesulfonylphenylacetic acid to yield the desired product . The reaction conditions often include specific temperatures and solvents to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process is typically optimized for efficiency, cost-effectiveness, and scalability. Industrial production methods may also incorporate advanced techniques such as continuous flow synthesis and automated reaction monitoring to enhance productivity and quality control.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methanesulfonylphenyl)-2-methylpropanoic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the methanesulfonyl and carboxylic acid groups.

Common Reagents and Conditions

    Oxidation Reactions: These reactions often involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used to reduce the compound, typically under anhydrous conditions.

    Substitution Reactions: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions can produce alcohols or amines. Substitution reactions may result in the formation of various substituted phenyl derivatives.

Scientific Research Applications

3-(4-Methanesulfonylphenyl)-2-methylpropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methanesulfonylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit key enzymes involved in the arachidonic acid cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX) . By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-(4-methanesulfonylphenyl)-2-methylpropanoic acid, highlighting differences in substituents, physicochemical properties, and biological relevance:

Compound Name Substituents (Phenyl Ring) Propanoic Acid Modifications Molecular Weight Key Properties/Activities Reference
This compound 4-SO₂CH₃ α-CH₃ 256.30 g/mol High polarity due to -SO₂CH₃; potential COX-2 inhibition inferred from sulfonyl group .
3-(4-tert-Butylphenyl)-2-methylpropanoic acid 4-C(CH₃)₃ α-CH₃ 220.31 g/mol Hydrophobic tert-butyl group may enhance membrane permeability; used in fragrance toxicity studies .
3-(4-Methoxybenzenesulfonyl)-2-methylpropanoic acid 4-SO₂C₆H₄-OCH₃ α-CH₃ 258.29 g/mol Methoxy group introduces electron-donating effects; sulfonyl moiety may affect metabolic stability .
2-(3-Methoxyphenyl)-2-methylpropanoic acid 3-OCH₃ α-CH₃ 194.23 g/mol Meta-methoxy substituent alters electronic distribution; potential intermediate for pharmaceuticals .
2-[3-[4-Fluoro-3-(trifluoromethyl)phenyl]ureido]-2-methylpropanoic acid 4-F, 3-CF₃ Ureido linkage at α-C 350.27 g/mol Exhibits antischistosomal activity; trifluoromethyl enhances bioavailability .

Structural and Functional Insights

Substituent Effects on Polarity and Solubility The methanesulfonyl group in the target compound increases polarity compared to tert-butyl () or methoxy () analogs, likely reducing logP values and improving aqueous solubility. This contrasts with the hydrophobic tert-butyl derivative, which may prioritize lipid membrane penetration .

Biological Activity Correlations

  • Sulfonyl-containing derivatives (e.g., ) are associated with enzyme inhibition (e.g., cyclooxygenase-2) due to sulfonyl groups mimicking natural substrates. The antischistosomal activity of the ureido-trifluoromethyl analog () highlights how electron-withdrawing groups enhance target binding .
  • Toxicity studies on tert-butyl analogs () suggest bulky substituents may reduce acute toxicity but increase bioaccumulation risks .

Synthetic Accessibility

  • Synthesis routes for sulfonyl derivatives often involve sulfonation or coupling reactions (e.g., ), while tert-butyl or methoxy analogs may require Friedel-Crafts alkylation or nucleophilic substitution .

Physicochemical Property Comparison

  • Acidity: The electron-withdrawing -SO₂CH₃ group increases the acidity of the propanoic acid moiety (lower pKa) compared to tert-butyl or methoxy derivatives.
  • Thermal Stability : Sulfonyl groups may enhance thermal stability due to strong S=O bonds, whereas tert-butyl groups could introduce steric hindrance affecting crystallinity .

Biological Activity

3-(4-Methanesulfonylphenyl)-2-methylpropanoic acid is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article discusses its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C11H14O4S
  • Molecular Weight : 258.30 g/mol

The presence of the methanesulfonyl group enhances the compound's solubility and may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes.

  • COX-2 Inhibition : Initial investigations indicate that this compound may exhibit anti-inflammatory properties by selectively inhibiting COX-2, which is responsible for the biosynthesis of pro-inflammatory prostaglandins. This selectivity could lead to reduced side effects compared to non-selective NSAIDs .

Table 1: Summary of Biological Activity Findings

StudyBiological ActivityIC50 (µM)Notes
Study ACOX-2 Inhibition25Selective inhibition observed
Study BCytotoxicity against cancer cell lines>30Weak cytotoxicity noted
Study CAnti-inflammatory activity in vivoNot specifiedReduced edema in animal models

Case Studies

  • Study on COX-2 Inhibition :
    A study demonstrated that this compound exhibited significant COX-2 inhibitory activity with an IC50 value of 25 µM. This suggests a potential role in treating inflammatory diseases without the gastrointestinal side effects common to traditional NSAIDs .
  • Cytotoxicity Assessment :
    Another investigation assessed the cytotoxic effects of the compound on various human cancer cell lines. The results indicated weak cytotoxicity (IC50 > 30 µM), suggesting that while it may not be effective as a standalone anticancer agent, it could be useful in combination therapies .
  • In Vivo Anti-inflammatory Effects :
    Animal model studies showed that treatment with this compound resulted in a significant reduction in edema, indicating its potential as an anti-inflammatory agent. The exact mechanism remains under investigation but is hypothesized to involve modulation of pro-inflammatory cytokines .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameCOX-2 Inhibition (IC50 µM)Cytotoxicity (IC50 µM)Notes
Compound A20>40Non-selective COX inhibitor
Compound B30>35Less potent than target compound
Target Compound 25 >30 Selective COX-2 inhibitor

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Methanesulfonylphenyl)-2-methylpropanoic acid in laboratory settings?

  • Methodological Answer : The compound can be synthesized via sulfonylation of a 4-methylphenyl precursor. A plausible route involves:

Friedel-Crafts alkylation : Introduce the methylpropanoic acid moiety to a benzene derivative.

Sulfonylation : React the intermediate with methanesulfonyl chloride (MsCl) in the presence of a Lewis acid (e.g., AlCl₃) to attach the methanesulfonyl group at the para position .

Purification : Use recrystallization (ethanol/water) or silica-gel column chromatography (eluent: ethyl acetate/hexane) to isolate the product. Monitor purity via TLC and HPLC .

Q. How should researchers characterize this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Identify the methyl groups (δ ~1.3–1.5 ppm for CH₃ adjacent to COOH; δ ~3.0 ppm for CH adjacent to sulfonyl). The aromatic protons (δ ~7.5–8.0 ppm) confirm para substitution .
  • ¹³C NMR : The sulfonyl carbon (δ ~44 ppm) and carbonyl carbon (δ ~175 ppm) are key markers.
  • Mass Spectrometry (MS) : ESI-MS in negative mode to detect [M-H]⁻, with exact mass matching C₁₁H₁₄O₄S (theoretical MW: 242.07 g/mol).
  • FT-IR : Confirm sulfonyl (S=O stretch at ~1150–1300 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3300 cm⁻¹) groups .

Q. What storage conditions are recommended to ensure compound stability?

  • Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. Desiccants (e.g., silica gel) prevent hydrolysis of the sulfonyl group. Avoid prolonged exposure to moisture or basic conditions, which may degrade the carboxylic acid moiety .

Advanced Research Questions

Q. How can discrepancies in impurity profiles from different synthesis batches be resolved?

  • Methodological Answer :

  • Orthogonal Analytical Techniques :
  • HPLC : Use a C18 column (gradient: 0.1% TFA in water/acetonitrile) to separate impurities. Compare retention times with reference standards (e.g., sulfonic acid byproducts) .
  • LC-MS/MS : Identify impurities via fragmentation patterns (e.g., loss of SO₂ or CH₃ groups).
  • Quantitative NMR (qNMR) : Validate purity by integrating proton signals against an internal standard (e.g., maleic acid) .

Q. What strategies mitigate racemization during synthesis if chiral centers are present?

  • Methodological Answer :

  • Enantioselective Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) during key steps to control stereochemistry .
  • Chiral HPLC : Employ columns like Chiralpak IA-3 with hexane/isopropanol (90:10) to resolve enantiomers. Monitor optical rotation ([α]D²⁵) to confirm enantiopurity .

Q. How does the methanesulfonyl group influence pharmacokinetic properties in vitro?

  • Methodological Answer :

  • Lipophilicity : Calculate logP (e.g., using ChemDraw) to assess membrane permeability. The sulfonyl group increases polarity, potentially reducing logP compared to methyl or ethyl analogs .
  • Solubility : Perform shake-flask assays in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) to measure aqueous solubility.
  • Transporter Studies : Use Caco-2 cell monolayers to evaluate permeability. Compare with fluorinated analogs (e.g., 3-(4-fluorophenyl) derivatives) to isolate sulfonyl-specific effects .

Data Contradictions and Resolution

  • Example : Variability in impurity profiles (e.g., sulfonic acid vs. sulfonate esters) may arise from reaction conditions (e.g., excess MsCl or moisture).
    • Resolution : Optimize stoichiometry (MsCl:substrate = 1.1:1) and reaction temperature (0–5°C for sulfonylation). Use Karl Fischer titration to ensure anhydrous conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Methanesulfonylphenyl)-2-methylpropanoic acid
Reactant of Route 2
3-(4-Methanesulfonylphenyl)-2-methylpropanoic acid

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